molecular formula C20H16FN3O4 B3402617 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1058500-88-1

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B3402617
CAS No.: 1058500-88-1
M. Wt: 381.4 g/mol
InChI Key: QYXCNQWPQYKNHA-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a novel synthetic compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a complex hybrid structure, incorporating both a 2,3-dihydro-1,4-benzodioxin ring system and a 4-(4-fluorophenyl)-6-pyrimidinone scaffold linked by an acetamide group. Such molecular architectures are frequently explored for their diverse biological activities. Based on its structural features, this compound is a key candidate for screening in early-stage drug discovery programs. Potential research applications include investigating its properties as a kinase inhibitor, its interactions with various GPCRs, or its anti-proliferative effects in cell-based assays. The presence of the fluorophenyl group is a common strategy in drug design to modulate metabolic stability and membrane permeability. Researchers are exploring this compound for its potential in developing new therapeutic agents, building on the known activities of its core components. The 1,4-benzodioxin moiety is found in compounds with a range of biological activities, while pyrimidinone derivatives are well-known in medicinal chemistry for their pharmacological properties. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment and safety protocols in a controlled laboratory environment.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4/c21-14-3-1-13(2-4-14)16-10-20(26)24(12-22-16)11-19(25)23-15-5-6-17-18(9-15)28-8-7-27-17/h1-6,9-10,12H,7-8,11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXCNQWPQYKNHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C=NC(=CC3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₈H₁₈F₁N₄O₂
  • Molecular Weight : Approximately 338.36 g/mol
  • CAS Number : [Not available in the provided sources]

The compound is believed to exhibit its biological activity primarily through the inhibition of specific enzymes and receptors. Notably, it has been identified as a potent inhibitor of DprE1, an essential enzyme for mycobacterial cell wall synthesis. This action is crucial for developing new treatments against tuberculosis and other mycobacterial infections .

Antimycobacterial Activity

Research indicates that derivatives of the dihydrobenzo[b][1,4]dioxin scaffold show promising antimycobacterial activity. The compound's structural similarity to known inhibitors allows it to effectively disrupt the growth of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds have been reported in various studies, indicating their effectiveness against resistant strains of mycobacteria .

Cytotoxicity and Selectivity

In vitro studies assessing cytotoxicity have shown that while the compound exhibits activity against pathogenic bacteria, it maintains a favorable selectivity index when tested against mammalian cell lines. This suggests a potential therapeutic window that could be exploited in clinical settings .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

  • DprE1 Inhibition : A study identified a series of N-phenylpropanamides based on the dihydrobenzo[b][1,4]dioxin scaffold as potent DprE1 inhibitors. The structure-activity relationship (SAR) analysis revealed critical modifications that enhanced potency and selectivity .
  • Antimycobacterial Activity : Another research effort focused on synthesizing novel derivatives from the dihydrobenzo[b][1,4]dioxin framework. These compounds were evaluated for their antimycobacterial properties, with some showing significant activity against both drug-sensitive and drug-resistant strains .
  • Toxicological Profiles : Investigations into the toxicological profiles of similar compounds have indicated that high doses may lead to adverse effects; however, therapeutic doses remain effective without significant toxicity in animal models .

Data Tables

Compound NameCAS NumberMolecular WeightBiological Activity
This compoundN/A338.36 g/molDprE1 Inhibitor; Antimycobacterial
2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-N-phenylpropanamide32312582VariesPotent DprE1 Inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, as detailed below:

Structural Analogues with 1,3,4-Oxadiazole Moieties

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiomethoxy)benzamide (18) and N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-bromobenzamide (21) () feature a 1,3,4-oxadiazole ring instead of the pyrimidinone-acetamide system. Key differences include:

  • Substituent Effects: The oxadiazole derivatives bear electron-withdrawing (e.g., trifluoromethyl) or bulky groups (e.g., bromo), which may reduce solubility compared to the fluorophenyl-pyrimidinone group in the target compound.
  • Synthesis : These analogs were synthesized via coupling reactions using catalysts like 4B molecular sieves and pyridine, yielding high-purity (95–100%) white solids .
  • Physicochemical Properties : HPLC retention times for oxadiazole derivatives range from 7.2–9.8 minutes, suggesting moderate polarity .

Thiazoline and Thiazole Derivatives

Compounds like (Z)-4-(4-bromophenyl)-2-((E)-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethylidene)hydrazono)-3-phenyl-2,3-dihydrothiazole (7a) () incorporate a thiazole ring with hydrazone linkages. Key distinctions:

  • Melting Points : These derivatives exhibit high melting points (272–286°C), indicative of strong intermolecular forces, whereas the target compound’s melting point is unreported .
  • Biological Relevance: Thiazoline derivatives in were designed as aldose reductase inhibitors, highlighting divergent therapeutic applications compared to kinase-targeting pyrimidinones .

Pyrimidine and Pyrimidinone-Based Analogues

  • Compound 21 (): Features a pyrimidine ring linked to a 2,3-dihydrobenzo[b][1,4]dioxin via an amino group. Unlike the target compound’s acetamide bridge, this structure employs a direct amino linkage, which may alter hydrogen-bonding capacity and target selectivity (e.g., ALK inhibition) .
  • CDK9 Inhibitors (): Derivatives like 17a replace the fluorophenyl group with cyclopentylamine, demonstrating how substituent variation modulates kinase selectivity .

Benzodiazepine and Indole Derivatives

Compounds such as 1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole (20) () incorporate indole or benzodiazepine cores. These structures exhibit:

  • Synthetic Routes : Prepared via reductive amination or alkylation, contrasting with the target compound’s likely acetamide coupling .

Comparative Data Table

Compound Class Example Compound Key Substituents Molecular Weight (g/mol) Purity (%) Biological Activity Reference
Target Compound N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-[...] 4-Fluorophenyl, pyrimidinone Unreported Unreported Potential kinase inhibition -
1,3,4-Oxadiazoles Compound 21 () 4-Bromophenyl ~435 99.0 Unreported
Thiazole Derivatives Compound 7a () 4-Bromophenyl, hydrazone ~567 85 Aldose reductase inhibition
Pyrimidine Analogues Compound 21 () Pyrimidine, isoindolinone ~464 10.1 ALK inhibition
Indole Derivatives Compound 20 () 5-Fluoroindole ~354 Unreported Antiviral (theoretical)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction conditions be systematically optimized?

  • Methodology : Multi-step synthesis typically involves coupling the dihydrobenzodioxin moiety with the fluorophenyl-pyrimidinone core via acetamide linkage. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
  • Catalysts : Use of mild bases (e.g., K₂CO₃) or coupling agents (e.g., EDCI/HOBt) for amide bond formation .
  • Temperature control : Reactions often proceed at 60–80°C under inert atmosphere to prevent oxidation .
  • Microwave-assisted synthesis : Reduces reaction time by 30–50% compared to conventional heating .
    • Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .

Q. How should researchers characterize this compound to ensure structural fidelity and purity?

  • Analytical techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyrimidinone carbonyl at δ 165–170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching theoretical mass (±2 ppm) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

Q. What strategies are recommended for improving solubility and stability in aqueous buffers for biological assays?

  • Approach :

  • Co-solvents : Use DMSO (≤10% v/v) for initial solubilization, followed by dilution in PBS .
  • pH adjustment : Stabilize the pyrimidinone core by maintaining pH 7.4–8.0 to prevent keto-enol tautomerization .
  • Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Methodology :

  • Core modifications : Synthesize analogs with substituent variations (e.g., replacing 4-fluorophenyl with 4-chlorophenyl or heteroaromatic groups) to probe electronic effects .
  • Functional group swaps : Replace the acetamide linker with sulfonamide or urea groups to assess hydrogen-bonding interactions .
  • Biological screening : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays and compare IC₅₀ values .
    • Example SAR Table :
Analog SubstituentTarget IC₅₀ (nM)Solubility (µg/mL)
4-Fluorophenyl12 ± 28.5
4-Chlorophenyl18 ± 36.2
Pyridin-3-yl45 ± 515.1
Data adapted from structural analogs in .

Q. How can discrepancies between in vitro and in vivo efficacy data be systematically investigated?

  • Root-cause analysis :

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of dihydrobenzodioxin) .
  • Plasma protein binding : Use equilibrium dialysis to measure unbound fraction; >95% binding may reduce bioavailability .
  • Formulation optimization : Test lipid nanoparticles (LNPs) or PEGylation to enhance plasma half-life .

Q. What computational methods are suitable for predicting target binding modes and off-target risks?

  • In silico workflow :

  • Docking studies : Use AutoDock Vina with crystal structures of related targets (e.g., EGFR kinase) to map key interactions (e.g., acetamide hydrogen bonds with Asp831) .
  • MD simulations : Run 100-ns trajectories to assess binding pocket flexibility and ligand stability .
  • Off-target profiling : Screen against PubChem BioAssay datasets to flag potential interactions with hERG or PPARγ .

Q. How can researchers resolve contradictions in reported biological activity across different experimental models?

  • Validation framework :

  • Model standardization : Compare activity in isogenic cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific artifacts .
  • Dose-response alignment : Normalize data using Hill slopes and maximal efficacy (Emax) to account for assay sensitivity differences .
  • Orthogonal assays : Confirm apoptosis induction via both Annexin V flow cytometry and caspase-3/7 luminescence assays .

Q. What crystallographic techniques are applicable for elucidating the compound’s solid-state conformation?

  • Crystallization protocols :

  • Solvent diffusion : Grow single crystals in ethyl acetate/hexane (1:3) at 4°C .
  • X-ray diffraction : Resolve dihedral angles between the benzodioxin and pyrimidinone planes (expected θ = 55–65°) .
  • Hirshfeld analysis : Quantify intermolecular interactions (e.g., C-H···O bonds) driving crystal packing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide

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